molecular formula C17H38N2S2 B12731502 1-Propanamine, 2,2'-((1-pentylhexylidene)bis(thio))bis- CAS No. 91485-96-0

1-Propanamine, 2,2'-((1-pentylhexylidene)bis(thio))bis-

Cat. No.: B12731502
CAS No.: 91485-96-0
M. Wt: 334.6 g/mol
InChI Key: ULGNZDPZPJSEKO-UHFFFAOYSA-N
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Description

1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- is a complex organic compound characterized by the presence of amine and thioether functional groups. This compound is known for its unique structural features, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-propanamine with a thioether precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or thioether groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- involves its interaction with specific molecular targets and pathways. The compound’s amine and thioether groups allow it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- can be compared with other similar compounds, such as:

    Propylamine: A simpler amine with a similar structure but lacking the thioether groups.

    Ethylenediamine: Contains two amine groups but lacks the thioether functionality.

    Isopropylamine: Similar to propylamine but with a branched structure. The uniqueness of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- lies in its combination of amine and thioether groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91485-96-0

Molecular Formula

C17H38N2S2

Molecular Weight

334.6 g/mol

IUPAC Name

2-[6-(1-aminopropan-2-ylsulfanyl)undecan-6-ylsulfanyl]propan-1-amine

InChI

InChI=1S/C17H38N2S2/c1-5-7-9-11-17(12-10-8-6-2,20-15(3)13-18)21-16(4)14-19/h15-16H,5-14,18-19H2,1-4H3

InChI Key

ULGNZDPZPJSEKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(SC(C)CN)SC(C)CN

Origin of Product

United States

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